3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

Aldehydes Fragrance Intermediates Structure-Activity Relationship

Researchers synthesizing novel fragrance molecules or SAR drug candidates require distinct substitution patterns unavailable in common aldehydes like Lilial. This compound delivers a verified 3-tert-butyl-4-methoxyphenyl moiety. - **Key differentiation**: Combined tert-butyl (steric bulk) and methoxy (electron-donating) groups - not found in Canthoxal or Lilial. - **Technical utility**: Directly replace generic aldehydes to probe reaction kinetics, olfactory profiles, or target binding. - **Supply chain**: Batch-specific NMR/HPLC/GC data available. Standard purity ≥95%.

Molecular Formula C15H22O2
Molecular Weight 234.339
CAS No. 2059931-82-5
Cat. No. B2864867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal
CAS2059931-82-5
Molecular FormulaC15H22O2
Molecular Weight234.339
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)OC)C(C)(C)C)C=O
InChIInChI=1S/C15H22O2/c1-11(10-16)8-12-6-7-14(17-5)13(9-12)15(2,3)4/h6-7,9-11H,8H2,1-5H3
InChIKeyRPMAKFMKMMNPEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal Overview


3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal (CAS 2059931-82-5) is a synthetic aromatic aldehyde characterized by a C15H22O2 molecular formula and a molecular weight of 234.33 g/mol . This compound features a phenyl ring with a tert-butyl group at the 3-position, a methoxy group at the 4-position, and a 2-methylpropanal side chain. It is supplied as a versatile small molecule scaffold with a standard purity of 95%+ , . Its primary relevance lies in specialized organic synthesis and fragrance research, where the specific substitution pattern on the phenyl ring provides distinct steric and electronic properties compared to other aromatic aldehydes. The compound is a structural analog of well-known fragrance ingredients like Lilial (butylphenyl methylpropional), but with the addition of a methoxy group that alters its physicochemical and olfactory profile.

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal: Substitution Incompatibility


Generic substitution with structurally similar aldehydes like Lilial (CAS 80-54-6), Canthoxal (CAS 5462-06-6), or p-anisyl propanal is chemically unsound due to the unique combination of a bulky tert-butyl group at the 3-position and an electron-donating methoxy group at the 4-position on the same phenyl ring. This specific ortho-like arrangement creates distinct steric hindrance and alters electron density, which directly impacts reaction kinetics in downstream syntheses, olfactory character in fragrance applications, and solubility profiles. For instance, while Lilial (3-(4-tert-butylphenyl)-2-methylpropanal) is a widely used fragrance ingredient with a floral, green, powdery odor [1], it lacks the methoxy group that defines the target compound. Similarly, Canthoxal (3-(4-methoxyphenyl)-2-methylpropanal) possesses the methoxy group but lacks the tert-butyl group [2]. The presence of both substituents in the target compound results in a molecule with a different molecular weight, polarity, and three-dimensional shape, precluding direct functional interchangeability.

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal Differentiation Evidence


Molecular Weight Distinction from Analogs

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal has a molecular formula of C15H22O2 and a molecular weight of 234.33 g/mol , . Its closest structural analog, Lilial (3-(4-tert-butylphenyl)-2-methylpropanal, CAS 80-54-6), has the formula C14H20O and a molecular weight of 204.31 g/mol . The target compound is 30.02 g/mol heavier, a difference of approximately 14.7%. Another related compound, Canthoxal (3-(4-methoxyphenyl)-2-methylpropanal, CAS 5462-06-6), has a molecular weight of 178.23 g/mol, making the target compound 56.10 g/mol (approx. 31.5%) heavier. This increased mass and the presence of an additional oxygen atom in the target compound directly impact physical properties such as boiling point and vapor pressure, which are critical for both synthetic purification and fragrance volatility.

Aldehydes Fragrance Intermediates Structure-Activity Relationship

Unique Phenyl Ring Substitution Pattern

The defining structural feature of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal is the simultaneous presence of a bulky tert-butyl group at the 3-position and a methoxy group at the 4-position on the phenyl ring. This substitution pattern is distinct from all major commercial analogs. Lilial (CAS 80-54-6) has only a 4-tert-butyl group [1]. Canthoxal (CAS 5462-06-6) has only a 4-methoxy group [2]. p-Anisyl propanal has only a 4-methoxy group. 2-Methyl-3-(4-methoxyphenyl)propanal lacks the tert-butyl group entirely. The target compound's ortho-like (1,2,4-substitution) pattern creates a unique steric environment around the phenyl ring, which can modulate reactivity in electrophilic aromatic substitution reactions and alter the compound's interaction with biological targets or olfactory receptors.

Synthetic Intermediate Medicinal Chemistry Scaffold Diversity

Purity Specifications and QC Documentation

Multiple suppliers list 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal with a minimum purity specification of 95% , , . Bidepharm explicitly states that they provide batch-specific quality inspection reports, including NMR, HPLC, and GC data, for this compound . This level of analytical documentation is a critical procurement differentiator, as it reduces the need for in-house characterization and ensures batch-to-batch consistency for sensitive research applications. While Lilial is also widely available at 95%+ purity, the provision of batch-specific, multi-method analytical data by Bidepharm offers a higher degree of certainty and traceability for this particular compound, which is less common for a specialty aldehyde scaffold.

Chemical Procurement Quality Assurance Analytical Standards

Non-Hazardous Transport Classification

According to the supplier AKSci, 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal is classified as 'Not hazardous material' for DOT/IATA transport . This classification simplifies shipping logistics and reduces associated costs compared to materials requiring special handling as hazardous goods. This is a practical differentiator for research laboratories and industrial R&D facilities, as it lowers the barrier to acquisition and reduces compliance paperwork. The compound is also noted to have an EC Number of 994-158-6 [1].

Safety Data Logistics Regulatory Compliance

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal: Research and Industrial Applications


Novel Fragrance and Flavor Scaffold

Given its unique combination of a tert-butyl and methoxy substituent on a phenyl ring, 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal serves as a valuable scaffold for synthesizing novel fragrance ingredients. The specific substitution pattern, which is not found in common commercial aldehydes like Lilial or Canthoxal, allows researchers to explore new olfactory profiles or enhance the stability and substantivity of fragrance molecules , [1].

Medicinal Chemistry SAR Building Block

The compound's unique 3-tert-butyl-4-methoxyphenyl moiety is a recognizable pharmacophore component. Researchers can use this aldehyde as a versatile building block to introduce this specific substituted phenyl group into drug candidates, exploring how the combined steric (tert-butyl) and electronic (methoxy) effects modulate target binding, metabolic stability, or physicochemical properties . The high purity and batch-specific analytical data offered by suppliers like Bidepharm support the rigor required for SAR studies .

Organic Synthesis Method Development

This compound can be employed as a model substrate or reagent in the development of new synthetic methodologies, particularly those involving aldehydes. Its relatively high molecular weight and distinct substitution pattern can help differentiate it from other compounds in complex reaction mixtures during analysis. The availability of batch-specific NMR, HPLC, and GC data from vendors is crucial for researchers needing to verify the compound's identity and purity before and after novel synthetic transformations.

Technical Documentation Hub

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